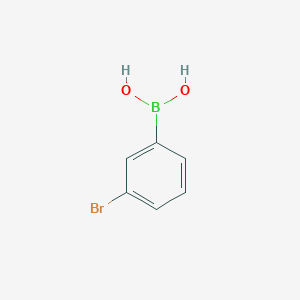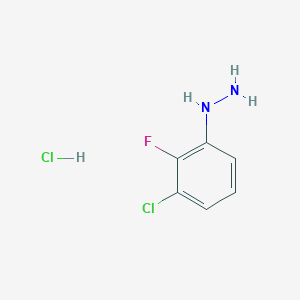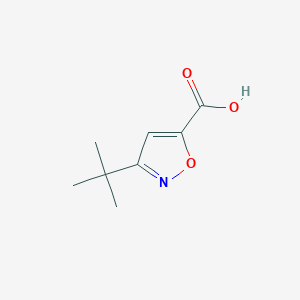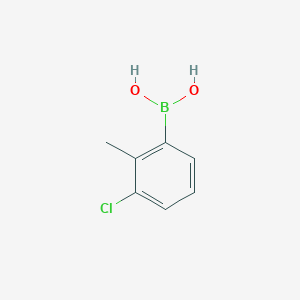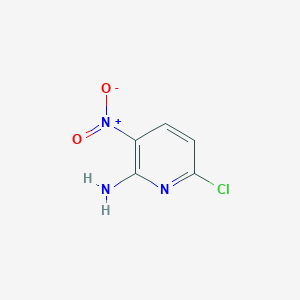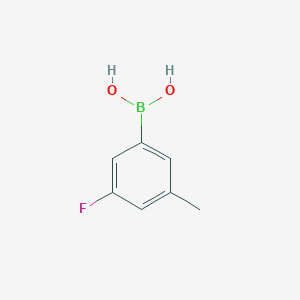
(3-Fluoro-5-Methylphenyl)Boronic Acid
説明
“(3-Fluoro-5-Methylphenyl)Boronic Acid” is a chemical compound with the molecular formula C7H8BFO2 . It is used in various chemical reactions and has been studied in the field of medicinal chemistry .
Synthesis Analysis
Boronic acids, including “(3-Fluoro-5-Methylphenyl)Boronic Acid”, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-5-Methylphenyl)Boronic Acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-5-Methylphenyl)Boronic Acid”, are involved in various chemical reactions. They can act as building blocks and synthetic intermediates . They are also used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .Physical And Chemical Properties Analysis
“(3-Fluoro-5-Methylphenyl)Boronic Acid” has a molecular weight of 153.95 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 154.0601378 g/mol . Its topological polar surface area is 40.5 Ų . It has a complexity of 132 .科学的研究の応用
Pharmaceutical Intermediate
“(3-Fluoro-5-Methylphenyl)Boronic Acid” is often utilized as a pharmaceutical intermediate in the development of drugs treating oncological disorders . It plays a fundamental role in the synthesis of biologically active compounds .
Suzuki Coupling Reactions
This compound plays a crucial role in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic chemistry to form carbon-carbon bonds.
Fluorinated Building Blocks
“(3-Fluoro-5-Methylphenyl)Boronic Acid” is part of the fluorinated building blocks . Fluorinated compounds have unique properties and are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.
Sensing Applications
Boronic acids, including “(3-Fluoro-5-Methylphenyl)Boronic Acid”, have been increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Protein Manipulation and Modification
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation, and modification .
Separation Technologies
Boronic acids have been used in separation technologies . They can form reversible covalent bonds with cis-diols, which are present in many biomolecules, allowing for the separation of these molecules from a mixture.
Development of Therapeutics
The interaction of boronic acids with diols has been exploited in the development of therapeutics . This includes the development of boronic acid-based drugs and drug delivery systems.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . The reversible covalent bond that boronic acids form with diols allows for the release of insulin in response to changes in glucose levels.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
(3-Fluoro-5-Methylphenyl)Boronic Acid, like other boronic acids, is known to participate in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring the organic group attached to boron to palladium, which has undergone oxidative addition .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of various biologically active compounds . Therefore, it can indirectly affect multiple biochemical pathways depending on the final products formed.
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the synthesis of various biologically active compounds .
Action Environment
The action of (3-Fluoro-5-Methylphenyl)Boronic Acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the type of solvent used, and the temperature . Additionally, the stability of boronic acids can be influenced by pH, as they can form boronate esters under alkaline conditions .
Safety and Hazards
“(3-Fluoro-5-Methylphenyl)Boronic Acid” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(3-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLHUGOUZKARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598214 | |
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-Methylphenyl)Boronic Acid | |
CAS RN |
850593-06-5 | |
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of (3-Fluoro-5-Methylphenyl)Boronic Acid in organic synthesis?
A1: (3-Fluoro-5-Methylphenyl)Boronic Acid serves as a crucial intermediate in the synthesis of 3-Borono-5-Fluorobenzoic Acid []. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the creation of new carbon-carbon bonds to form olefins, styrenes, and biphenyl derivatives. These resulting compounds find applications in various fields, including the development of pharmaceuticals, organic materials, and natural product synthesis.
Q2: Can you describe the synthetic route for (3-Fluoro-5-Methylphenyl)Boronic Acid outlined in the research?
A2: The research details a two-step synthesis of the target product, 3-Borono-5-Fluorobenzoic Acid. The first step involves the synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid using organolithium reagents. Subsequently, an oxidation reaction using (3-Fluoro-5-Methylphenyl)Boronic Acid yields the desired 3-Borono-5-Fluorobenzoic Acid. This approach achieves a total yield of 75.5% [], highlighting its efficiency. The use of readily available and cost-effective starting materials makes this synthetic route suitable for industrial production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










